2-Amino-3-(trifluoromethoxy)benzonitrile
Description
Contextual Significance of Fluorinated Aromatic Nitriles in Modern Chemistry
Fluorinated aromatic nitriles represent a pivotal class of compounds in modern chemistry, particularly within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms or fluorine-containing groups into organic molecules can profoundly alter their physicochemical and biological properties. nih.gov
The trifluoromethoxy (-OCF3) group, in particular, has gained increasing attention as a substituent in bioactive compounds. nih.gov It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. nih.gov Compared to the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group is significantly more lipophilic, which can enhance a molecule's ability to permeate biological membranes. mdpi.com This increased lipophilicity and metabolic stability are highly desirable attributes in drug design. ontosight.ai The -OCF3 group is more resistant to enzymatic breakdown compared to a simple methoxy (B1213986) group, offering advantages for developing more robust pharmaceutical candidates. mdpi.com
The nitrile group (-C≡N) is another crucial functional group in medicinal chemistry. It is a versatile synthetic handle that can be transformed into various other functionalities, such as amines, carboxylic acids, and tetrazoles. Furthermore, the nitrile group itself can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. Its inclusion in a molecular structure can significantly influence binding affinity and selectivity.
The combination of a trifluoromethoxy group and a nitrile group on an aromatic scaffold thus provides a powerful strategy for modulating molecular properties to achieve desired biological activity and pharmacokinetic profiles.
Overview of the 2-Amino-3-(trifluoromethoxy)benzonitrile Scaffold in Synthetic and Medicinal Chemistry Research
The this compound scaffold integrates three key functional groups: the reactive amino group, the synthetically versatile nitrile, and the property-modulating trifluoromethoxy group. While extensive academic studies dedicated specifically to this molecule are limited, its structure makes it an intrinsically valuable intermediate for the synthesis of more complex chemical entities.
The primary utility of this scaffold lies in its role as a building block. The 2-aminobenzonitrile (B23959) core is a well-established precursor for the synthesis of a wide range of heterocyclic compounds. For example, through reactions involving the amino and nitrile functionalities, it can be used to construct quinoline (B57606) and pyrimidine (B1678525) rings, which are prevalent motifs in many biologically active molecules. cardiff.ac.uk The amino group can be readily diazotized or acylated, while the nitrile can undergo hydrolysis, reduction, or cycloaddition reactions, opening pathways to a diverse array of derivatives. google.comnih.gov
The presence of the trifluoromethoxy group at the 3-position is significant. Its strong electron-withdrawing and lipophilic character can influence the reactivity of the neighboring amino group and the aromatic ring, as well as impart drug-like properties to the final products. Research on related compounds, such as 3-(trifluoromethoxy)benzonitrile, highlights their use as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals. chemimpex.com
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound is characterized by its availability as a commercial chemical intermediate rather than as a primary subject of extensive academic investigation. Its value is recognized by synthetic chemists who can procure it for multi-step syntheses.
Future research directions for this compound are promising and likely to expand as the demand for novel fluorinated scaffolds grows. The key properties of the trifluoromethoxy group—namely its ability to increase lipophilicity and metabolic stability—make this scaffold an attractive starting point for drug discovery programs. nih.govmdpi.com
Potential future research could focus on several areas:
Development of Novel Synthetic Methodologies: Exploring new, efficient, and scalable synthetic routes to this compound and its derivatives.
Library Synthesis for Drug Discovery: Utilizing the scaffold as a starting material to generate libraries of novel compounds for screening against various biological targets, such as kinases, proteases, or G-protein coupled receptors.
Materials Science Applications: Investigating the incorporation of this fluorinated building block into functional materials, such as liquid crystals or polymers, where the unique electronic and steric properties of the -OCF3 group could be exploited.
As medicinal chemists continue to explore the benefits of incorporating less common fluorinated groups, building blocks like this compound are poised to become more integral to the development of next-generation therapeutics and advanced materials.
Defining the Scope of Academic Investigations on this compound
The scope of academic investigations specifically focused on this compound is currently narrow. A comprehensive search of peer-reviewed literature does not reveal dedicated studies on its synthesis, biological activity, or material properties.
Its academic relevance is therefore defined by its implicit role as a tool in synthetic chemistry. The compound is recognized within chemical databases and is available from various suppliers, which points to its utility as a starting material or intermediate. Academic research that may utilize this compound would likely report it as part of a larger synthetic scheme aimed at producing more complex target molecules, without focusing on the properties of the intermediate itself.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 175203-23-7 |
| Molecular Formula | C8H5F3N2O |
| Molecular Weight | 202.13 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 202.035397 g/mol |
| Topological Polar Surface Area | 53.1 Ų |
| Heavy Atom Count | 14 |
Data sourced from PubChem CID 13845688. Data is computed and not experimentally verified.
Table 2: Comparison of Physicochemical Properties of Selected Aromatic Substituents
| Substituent | Hammett Constant (σp) | Lipophilicity Parameter (π) |
| -H | 0.00 | 0.00 |
| -CH3 | -0.17 | 0.56 |
| -Cl | 0.23 | 0.71 |
| -CF3 | 0.54 | 0.88 |
| -OCH3 | -0.27 | -0.02 |
| -OCF3 | 0.35 | 1.04 |
This table illustrates the distinct electronic (Hammett constant) and lipophilic (π parameter) properties of the trifluoromethoxy group compared to other common substituents. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5(4-12)7(6)13/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASESJAODYRLUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 3 Trifluoromethoxy Benzonitrile and Its Analogs
De Novo Synthesis Strategies for 2-Amino-3-(trifluoromethoxy)benzonitrile
The construction of the this compound scaffold from simpler, acyclic, or aromatic precursors can be approached through various strategic disconnections, leading to either linear or convergent synthetic sequences.
Multistep Convergent and Linear Synthesis Pathways
Linear synthesis offers a straightforward, step-by-step approach to building molecular complexity. A plausible linear synthesis of this compound could commence from a suitably substituted benzene (B151609) derivative, such as 3-(trifluoromethoxy)aniline. The challenge in a linear approach lies in the regioselective introduction of the amino and cyano groups at the correct positions.
A hypothetical linear sequence might involve the following steps:
Nitration of a trifluoromethoxy-substituted precursor to introduce a nitro group, which can later be reduced to an amine.
Halogenation to introduce a handle for subsequent cyanation.
Cyanation , often via a transition metal-catalyzed reaction, to install the nitrile functionality.
Reduction of the nitro group to the desired amino group.
The order of these steps is crucial to manage the directing effects of the substituents and achieve the desired 1,2,3-substitution pattern.
Convergent synthesis, in contrast, involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach can be more efficient for complex molecules. For this compound, a convergent strategy might involve the coupling of a pre-functionalized aromatic ring containing the trifluoromethoxy group with another fragment bearing the amino and cyano functionalities or their precursors.
Regioselective Functionalization Approaches
Achieving the correct regiochemistry is a paramount challenge in the synthesis of polysubstituted aromatics. The electronic properties of the trifluoromethoxy group, being strongly electron-withdrawing, and the amino group, being electron-donating, will dictate the positions of subsequent electrophilic or nucleophilic aromatic substitution reactions.
One strategy for regioselective functionalization involves directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at an adjacent position. This allows for the introduction of an electrophile with high regioselectivity. For instance, a protected amine on a trifluoromethoxy-substituted benzene ring could direct metalation to the ortho position, enabling the subsequent introduction of a cyano group or a precursor.
Another approach is to exploit the inherent directing effects of the substituents. For example, starting with 3-(trifluoromethoxy)aniline, electrophilic substitution would likely be directed to the positions ortho and para to the amino group. Careful selection of reaction conditions and protecting groups for the amine would be necessary to favor the desired ortho-functionalization.
Precursor-Based Synthetic Routes
The synthesis of this compound can also be envisioned from readily available or synthetically accessible precursors. A notable example from the patent literature for a related isomer, 4-amino-2-trifluoromethylbenzonitrile, outlines a three-step process that could potentially be adapted. google.comgoogle.com This process involves:
Positioning Bromination: Introduction of a bromine atom at a specific position on a trifluoromethyl- or trifluoromethoxy-substituted benzene ring.
Cyano Replacement: Substitution of the bromine atom with a cyanide group, typically using a metal cyanide salt.
Ammonolysis Replacement: Introduction of an amino group, for instance, by nucleophilic aromatic substitution of a suitably activated precursor with ammonia or an ammonia equivalent.
This precursor-based approach highlights the importance of strategic halogenation to set the stage for subsequent functional group interconversions.
Catalytic Transformations in the Synthesis of this compound Derivatives
Catalysis offers powerful tools for the efficient and selective synthesis of complex organic molecules. Both transition metal catalysis and organocatalysis play crucial roles in modern synthetic chemistry and can be applied to the synthesis of this compound and its derivatives.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are particularly valuable for the formation of carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net In the context of synthesizing this compound, these reactions can be employed for:
Cyanation: The introduction of the cyano group onto the aromatic ring can be achieved through the palladium-catalyzed coupling of an aryl halide (e.g., a bromo-substituted precursor) with a cyanide source, such as zinc cyanide or potassium ferrocyanide. nih.govresearchgate.net Modern palladium catalysts and ligands have been developed to be highly efficient for the cyanation of both electron-rich and electron-deficient aryl halides. acs.orgresearchgate.net
Amination: The Buchwald-Hartwig amination allows for the formation of an aryl-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. This could be a key step in introducing the amino group onto a pre-functionalized benzonitrile (B105546) scaffold.
The choice of catalyst, ligand, base, and solvent is critical for the success of these coupling reactions, and optimization is often required for specific substrates.
| Reaction Type | Catalyst/Precatalyst | Cyanide/Amine Source | Key Features |
| Palladium-Catalyzed Cyanation | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts | Zn(CN)₂, K₄[Fe(CN)₆] | Tolerates a wide range of functional groups; can be performed under mild conditions. nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Palladium complexes with specialized phosphine ligands | Various primary and secondary amines | Enables the formation of C-N bonds with high efficiency. |
Organocatalytic Methods for Benzonitrile Scaffolds
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, organocatalysis can be applied to the synthesis of key intermediates or related structures.
For instance, organocatalytic methods are well-established for the synthesis of α-aminonitriles through reactions like the Strecker reaction. While not directly applicable to the synthesis of aromatic aminonitriles, these methods showcase the potential of organocatalysis in forming C-C and C-N bonds with high stereocontrol, which could be relevant for the synthesis of more complex analogs.
Recent advances have also explored organocatalytic approaches for the atroposelective synthesis of axially chiral benzonitriles, demonstrating the ability of organocatalysts to control the stereochemistry of complex nitrile-containing molecules.
Sustainable and Scalable Synthetic Processes
The industrial production of benzonitriles has traditionally relied on methods like the ammoxidation of toluene derivatives, which are often energy-intensive and can have a significant environmental footprint. nih.govmedcraveonline.com Consequently, the focus has shifted towards developing more sustainable and scalable synthetic routes that align with the principles of green chemistry.
Green chemistry aims to reduce pollution at its source by minimizing or eliminating hazardous substances in the design of chemical products and processes. epa.gov Several innovative approaches to synthesizing benzonitrile derivatives embody these principles.
Use of Safer Reagents and Solvents: A primary goal is to replace toxic cyanides like KCN, NaCN, or CuCN. One approach utilizes potassium ferrocyanide, a less toxic and readily available reagent, as the cyanide source for converting aryl bromides to aromatic nitriles. google.com Another strategy involves the one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride, which can be performed under solvent-free conditions on a silica-gel support, simplifying the work-up process and reducing waste. ajgreenchem.com
Catalysis over Stoichiometric Reagents: The use of efficient catalysts minimizes waste and improves atom economy. epa.gov Novel routes employ ionic liquids that act as a recyclable co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product recovery. rsc.orgresearchgate.net In one such system, the conversion of benzaldehyde to benzonitrile achieved a 100% yield at 120°C in 2 hours, with the ionic liquid being easily recovered and reused. rsc.orgresearchgate.net Electrochemical methods also offer a green alternative, enabling C-H amidation under mild conditions (room temperature and ambient pressure) without strong oxidants, using copper salts as catalysts. nih.gov
Biocatalysis: Engineered enzymes offer a highly sustainable route to nitriles. Aldoxime dehydratases (Oxd) can convert a wide range of aldoximes to nitriles under exceptionally mild, aqueous conditions, avoiding the use of toxic solvents and reagents. nih.gov This biocatalytic platform is notable for its high efficiency and potential for large-scale synthesis of aromatic nitriles. nih.govmdpi.com
Energy Efficiency: Microwave irradiation has been employed as an energy-efficient heating source for synthesizing benzylidenemalononitrile derivatives, significantly reducing reaction times to as little as 30 minutes and often using water as a solvent. researchgate.net
Table 1: Comparison of Green Synthetic Methods for Benzonitrile Derivatives
| Method | Key Features | Advantages | Citation(s) |
|---|---|---|---|
| Ionic Liquid Catalysis | Utilizes ionic liquids as recyclable catalysts and solvents. | Eliminates metal salt catalysts; simplifies separation and recovery; high yields. | rsc.orgresearchgate.net |
| Biocatalysis (Aldoxime Dehydratases) | Employs engineered enzymes in aqueous media. | Mild reaction conditions; cyanide-free; high substrate loading; environmentally friendly. | nih.govmdpi.com |
| Solvent-Free Synthesis | Aldehydes and hydroxylamine hydrochloride on silica-gel. | Environmentally friendly; simple work-up; inexpensive. | ajgreenchem.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation as a heating source, often in water. | Rapid reaction times; high yields; energy efficient. | researchgate.net |
| Electrochemical Synthesis | Copper-catalyzed C-H amidation. | Mild conditions; avoids strong oxidants; high site-selectivity. | nih.gov |
Scaling up a chemical synthesis from the laboratory to an industrial plant requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. While specific scale-up data for this compound is not publicly available, principles can be drawn from processes involving similar substituted aromatic compounds, such as the nitration of 4-chlorobenzotrifluoride. researchgate.net
A critical aspect of scale-up is managing reaction exotherms to prevent thermal runaway. This involves:
Reaction Calorimetry: Studying the reaction's heat flow and thermal accumulation under various conditions to identify safe operating windows. For exothermic semi-batch processes, this data is crucial for designing cooling systems and determining safe reactant addition rates. researchgate.net
Process Modeling and Simulation: Using data from laboratory-scale experiments to model the reaction kinetics and heat transfer in a large-scale reactor. This allows for the optimization of parameters like dosing time, temperature, and mixing to maximize productivity without compromising safety. researchgate.net
Continuous Flow Chemistry: Transitioning from batch to continuous flow reactors can offer significant advantages for scale-up. Flow chemistry provides superior heat and mass transfer, allowing for better control over reaction conditions and improved safety for highly exothermic or hazardous reactions. sciencedaily.com This approach is particularly relevant for fluorination reactions, which can be highly energetic.
For benzonitrile synthesis, the industrial ammoxidation process is a benchmark. It involves the catalytic gas-phase reaction of an alkylbenzene with ammonia and oxygen. medcraveonline.com Recent advances have shown that encapsulating transition metal oxide clusters within the pores of zeolites can dramatically improve selectivity (up to 99%) and suppress combustion side-reactions, even at higher reactant concentrations. medcraveonline.com This demonstrates how catalyst design is central to optimizing industrial processes for safety and efficiency.
Novel Fluorination Techniques for Trifluoromethoxy Group Introduction
The trifluoromethoxy (-OCF₃) group is highly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity. beilstein-journals.orgmdpi.comnih.gov However, its installation has historically been challenging. The synthesis of this compound would likely involve the introduction of the -OCF₃ group onto a pre-functionalized benzene ring. While a direct synthesis route is not detailed in available literature, several modern fluorination techniques could be hypothetically applied to a suitable precursor, such as 2-amino-3-hydroxybenzonitrile.
Traditional methods for creating aryl-O-CF₃ compounds often require harsh reagents like sulfur tetrafluoride or involve multiple steps. nih.govmdpi.com More recent and milder approaches include:
Decarboxylative Fluorination: This method involves the reaction of aryloxydifluoroacetic acids with reagents like silver(II) fluoride (AgF₂). It proceeds under mild conditions and tolerates a wide range of functional groups on the aromatic ring, including cyano groups, making it potentially applicable for synthesizing trifluoromethoxy-benzonitriles. mdpi.com
Electrophilic Trifluoromethoxylation: The development of hypervalent iodine(III) reagents (e.g., Togni or Umemoto-type reagents) has enabled the direct conversion of phenols into trifluoromethoxy-containing molecules under relatively mild conditions. mdpi.comchemrevlett.com
Flow Chemistry for Fluorination: The use of continuous flow reactors has been shown to provide a safer and more controlled environment for fluorination reactions, including those that generate hazardous byproducts. sciencedaily.com A recently developed method avoids the use of PFAS reagents to furnish molecules with a trifluoromethyl group attached to an oxygen atom, representing a more environmentally friendly approach. sciencedaily.com
Table 2: Modern Methods for Trifluoromethoxy Group Introduction
| Method | Reagent/System | Substrate | Key Advantages | Citation(s) |
|---|---|---|---|---|
| Decarboxylative Fluorination | Silver(II) Fluoride (AgF₂) | Aryloxydifluoroacetic acids | Mild conditions; broad substrate scope. | mdpi.com |
| Electrophilic Trifluoromethoxylation | Hypervalent iodine(III) reagents (Togni/Umemoto) | Phenols, nucleophilic aromatics | Direct conversion of phenols; versatile. | mdpi.comchemrevlett.com |
| Nucleophilic Trifluoromethoxylation | AgOCF₃ or CsOCF₃ | Aryl halides or diazonium salts | Classic and widely used method. | mdpi.com |
| PFAS-Free Flow Chemistry | Flow reactor system | Not specified | Avoids PFAS reagents; safe and controlled; environmentally friendly. | sciencedaily.com |
The applicability of these methods to the specific synthesis of this compound would depend on the compatibility of the reagents with the amino and nitrile functional groups already present on the aromatic ring or on the strategic timing of their introduction in a multi-step synthesis.
Elucidation of Chemical Reactivity and Derivatization Strategies for 2 Amino 3 Trifluoromethoxy Benzonitrile
Reactions at the Amino Functionality
The primary amino group attached to the benzene (B151609) ring is a versatile functional handle. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its reactivity. The electron-withdrawing nature of the adjacent trifluoromethoxy group and the nitrile group in the ortho and meta positions, respectively, modulates the nucleophilicity of this amino group.
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily reacting with a range of electrophilic reagents. These reactions are fundamental for protecting the amine, extending the molecular framework, or introducing new functionalities.
Acylation: The amino group can be acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to protect the amino group or to synthesize biologically active amide derivatives.
Alkylation and Arylation: While direct alkylation can sometimes lead to overalkylation, the amino group can be selectively mono-alkylated or arylated under controlled conditions using reagents like alkyl halides or through coupling reactions.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides. This transformation is significant in medicinal chemistry for the synthesis of various therapeutic agents.
| Reaction Type | Electrophilic Reagent Example | Product Class |
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-cyano-6-(trifluoromethoxy)phenyl)acetamide |
| Alkylation | Methyl Iodide (CH₃I) | 2-(Methylamino)-3-(trifluoromethoxy)benzonitrile |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-cyano-6-(trifluoromethoxy)phenyl)tosylamide |
The amino group, in conjunction with the ortho-nitrile group or through reactions with external bifunctional reagents, can participate in condensation and cyclization reactions to construct various heterocyclic systems. These heterocyclic scaffolds are prevalent in pharmaceuticals and materials science.
Imine Formation: The amino group undergoes condensation with aldehydes and ketones to form imines (Schiff bases). These intermediates can be further reduced or used in subsequent cyclization steps.
Heterocycle Synthesis: 2-Aminobenzonitriles are valuable precursors for the synthesis of fused heterocyclic compounds. For instance, reaction with orthoesters can lead to the formation of quinazoline (B50416) derivatives. Condensation with α-haloketones followed by cyclization is a common route to benzodiazepines or other related heterocycles. The general principle involves the initial reaction of the amino group, followed by an intramolecular cyclization involving the nitrile group. rsc.orgnih.gov
| Reagent | Resulting Heterocyclic System |
| Formic Acid / Orthoesters | Quinazolinone derivatives |
| Phosgene / Equivalents | Isatoic Anhydride derivatives |
| α-Haloketones | 1,4-Benzodiazepine derivatives |
| Isothiocyanates | Quinazoline-2-thione derivatives |
The primary aromatic amino group can be transformed into other nitrogen-containing functionalities through oxidation or, more commonly, through diazotization followed by substitution.
Diazotization: The most significant transformation of the primary aromatic amino group is its reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. msu.edu This diazonium intermediate is highly versatile and can be replaced by a wide variety of nucleophiles.
Sandmeyer and Related Reactions: The resulting diazonium salt of 2-Amino-3-(trifluoromethoxy)benzonitrile can undergo Sandmeyer reactions, where it is treated with copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively. msu.edu Other transformations include the Schiemann reaction for introducing fluorine and hydrolysis to install a hydroxyl group. msu.edu Reductive deamination using reagents like hypophosphorus acid can replace the amino group with hydrogen. msu.edu
| Reaction | Reagents | Resulting Functional Group |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |
| Sandmeyer Reaction | CuCl / HCl | Chloro (-Cl) |
| Sandmeyer Reaction | CuBr / HBr | Bromo (-Br) |
| Hydrolysis | H₂O, H⁺, Heat | Hydroxyl (-OH) |
| Schiemann Reaction | HBF₄, Heat | Fluoro (-F) |
| Reductive Deamination | H₃PO₂ | Hydrogen (-H) |
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that is considered a carboxylic acid derivative. It can undergo hydrolysis to form amides and carboxylic acids or be reduced to a primary amine. researchgate.net
The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions. weebly.comlibretexts.org The reaction proceeds via an amide intermediate, which can sometimes be isolated by carefully controlling the reaction conditions. nih.govoatext.com
Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) leads to the protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. youtube.com The initial product is an amide, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid. libretexts.orgyoutube.com
Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH or KOH) at elevated temperatures also facilitates hydrolysis. weebly.com The hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The reaction initially forms the salt of the carboxylic acid, which must be neutralized in a separate acidic workup step to yield the free carboxylic acid. weebly.comlibretexts.org By using milder conditions, such as lower temperatures or specific catalysts, the reaction can often be stopped at the amide stage. nih.govresearchgate.net
| Conditions | Intermediate Product | Final Product |
| H₃O⁺, mild heat | 2-Amino-3-(trifluoromethoxy)benzamide | 2-Amino-3-(trifluoromethoxy)benzoic acid |
| H₃O⁺, strong heat | 2-Amino-3-(trifluoromethoxy)benzamide | 2-Amino-3-(trifluoromethoxy)benzoic acid |
| 1. NaOH, heat; 2. H₃O⁺ | 2-Amino-3-(trifluoromethoxy)benzamide | 2-Amino-3-(trifluoromethoxy)benzoic acid |
The nitrile group can be readily reduced to a primary amine, specifically a benzylamine (B48309) derivative in this case, using various reducing agents. chemguide.co.uk This transformation provides a route to compounds containing an aminomethyl group, which is a valuable pharmacophore.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uk The reaction is typically carried out at elevated pressures and temperatures.
Chemical Reduction: Powerful hydride-donating reagents, most commonly Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), are highly effective for reducing nitriles to primary amines. chemguide.co.uk Other reagents, such as boranes, can also be employed. nih.govorganic-chemistry.org The choice of reducing agent is crucial to ensure chemoselectivity, although the other functional groups in the title compound are generally stable to these conditions.
| Reducing Agent | Typical Conditions | Product |
| H₂ / Pd, Pt, or Ni | High pressure, elevated temperature | (2-Amino-3-(trifluoromethoxy)phenyl)methanamine |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O workup | (2-Amino-3-(trifluoromethoxy)phenyl)methanamine |
| Diisopropylaminoborane | THF, catalytic LiBH₄ | (2-Amino-3-(trifluoromethoxy)phenyl)methanamine nih.govorganic-chemistry.org |
Cycloaddition Chemistry Involving the Nitrile Triple Bond
The nitrile group in this compound is a potential participant in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a powerful method for creating 5-substituted 1H-tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. researchgate.netacs.org
The general mechanism for tetrazole formation from a nitrile involves the addition of an azide (B81097) ion to the electrophilic carbon of the nitrile, followed by cyclization. researchgate.netacs.org The reaction is often catalyzed by various agents, including metal salts (e.g., zinc, copper, aluminum) or acids, and is typically conducted at elevated temperatures. ajgreenchem.com The reactivity of the nitrile is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the nitrile-bearing ring can enhance the electrophilicity of the nitrile carbon, potentially facilitating the cycloaddition. nih.gov
In the case of this compound, the trifluoromethoxy group at the meta-position acts as a strong electron-withdrawing group, which is expected to increase the reactivity of the nitrile toward nucleophilic attack by the azide ion. However, the amino group at the ortho-position is a powerful electron-donating group, which may counteract this effect to some degree. While specific studies on the cycloaddition reactivity of this compound are not extensively documented, the general principles of nitrile cycloadditions suggest it would be a viable substrate for tetrazole synthesis under appropriate conditions.
Table 1: General Conditions for [3+2] Cycloaddition of Benzonitriles with Sodium Azide
| Parameter | Typical Conditions |
| Azide Source | Sodium Azide (NaN₃) |
| Catalyst | Zinc salts (e.g., ZnBr₂), Lewis acids |
| Solvent | Dimethylformamide (DMF), Water/Isopropanol |
| Temperature | 80-150 °C |
| Product | 5-Aryl-1H-tetrazole |
This table represents typical conditions for the reaction and may require optimization for the specific substrate. acs.orgajgreenchem.com
Influence and Reactivity of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a unique substituent that imparts significant changes to the electronic and physical properties of the aromatic ring to which it is attached.
The trifluoromethoxy group is considered a "pseudo-halogen" due to its electronic properties. It exerts a strong electron-withdrawing inductive effect (-I) because of the high electronegativity of the fluorine atoms. This effect deactivates the aromatic ring toward electrophilic aromatic substitution by reducing the electron density of the π-system. nbinno.com
A key feature of the trifluoromethoxy group is its high metabolic and chemical stability. mdpi.com This stability arises from the strength of the carbon-fluorine bonds. The -OCF₃ group is significantly more resistant to chemical, thermal, and enzymatic degradation than its methoxy (B1213986) (-OCH₃) analogue. mdpi.com It is generally stable under a wide range of acidic, basic, and oxidative conditions, making it a desirable functional group in the development of pharmaceuticals and agrochemicals. researchgate.net This robustness ensures that the -OCF₃ moiety in this compound would likely remain intact during many synthetic transformations performed on other parts of the molecule.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile (B105546) Core
The regiochemical outcome of any aromatic substitution on the this compound core is dictated by the combined directing effects of the existing substituents.
-NH₂ (at C2): Strongly activating, ortho, para-director. Directs to positions 4 and 6.
-OCF₃ (at C3): Strongly deactivating, ortho, para-director. Directs to positions 1, 5, and (para to itself) - which is position 6.
-CN (at C1): Strongly deactivating, meta-director. Directs to positions 3 and 5.
Considering these influences, the amino group is the most powerful activating group and its directing effect is expected to be dominant. It strongly activates the C4 and C6 positions. The C6 position is also weakly activated (or less deactivated) by the ortho-directing -OCF₃ group. The C5 position is targeted by both the -OCF₃ and -CN groups. Therefore, electrophilic attack is most likely to occur at the positions most activated by the amino group, primarily C4 and C6, with potential for substitution at C5 depending on the specific reaction conditions and the steric hindrance. leah4sci.comdoubtnut.commasterorganicchemistry.com
Halogenation : Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would likely lead to substitution at the positions most activated by the amino group. libretexts.orgchemguide.co.uk Given the steric bulk of the ortho -CN and meta -OCF₃ groups, substitution at the C4 or C6 position would be anticipated.
Nitration : Aromatic nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group. soton.ac.ukresearchgate.net A significant challenge in the nitration of anilines is the potential for the amino group to be protonated under the strongly acidic conditions, forming an anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-director. If protonation occurs, the directing effect would shift, potentially leading to a mixture of products. However, the strong activation by the free amino group would likely direct the incoming electrophile to the C4 and C6 positions if the reaction can be performed under conditions that minimize protonation.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, typically between an organoboron compound and an organohalide. researchgate.netmdpi.com To utilize this compound in such a reaction, it would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate.
A plausible synthetic route would involve converting the amino group into a halide. This could be achieved via a Sandmeyer-type reaction, where the amine is first diazotized with nitrous acid to form a diazonium salt, which is then displaced by a halide (e.g., using CuBr or KI). The resulting halogenated benzonitrile could then serve as a substrate in a Suzuki-Miyaura coupling reaction with a variety of aryl or alkyl boronic acids. nih.govsemanticscholar.org
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Component | Example |
| Aryl Halide | Bromo- or Iodo-2-(trifluoromethoxy)benzonitrile derivative |
| Boronic Acid | Phenylboronic acid, Alkylboronic acid |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/Water, Dioxane, DMF |
This table provides general conditions for the Suzuki-Miyaura reaction, which would be applicable to a suitably halogenated derivative of the title compound. researchgate.netmdpi.com
Applications of 2 Amino 3 Trifluoromethoxy Benzonitrile As a Versatile Building Block and Medicinal Chemistry Scaffold
Role as a Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups makes 2-Amino-3-(trifluoromethoxy)benzonitrile a valuable building block for constructing sophisticated molecular architectures. The ortho-positioning of the amino and nitrile groups is particularly significant, facilitating cyclization reactions to form fused heterocyclic systems.
The vicinal amino and nitrile functionalities on the benzene (B151609) ring are predisposed to cyclization reactions, making this compound an ideal precursor for various nitrogen-containing heterocycles. These heterocyclic cores are prevalent in pharmacologically active compounds and functional materials.
Quinazolines : The synthesis of quinazolines can be achieved through the condensation of 2-aminobenzonitriles with various reagents. For instance, reactions with aldehydes or their derivatives, often under catalytic conditions, can lead to the formation of the fused pyrimidine (B1678525) ring characteristic of quinazolines. organic-chemistry.orgnih.govresearchgate.netmdpi.com The trifluoromethoxy group at the 3-position of the starting benzonitrile (B105546) would be incorporated into the final quinazoline (B50416) structure, influencing its electronic and steric properties. A general approach involves the reaction of o-aminobenzylamines with benzylamines, catalyzed by molecular iodine, to yield quinazolines in a green and economical manner. organic-chemistry.orgnih.govfrontiersin.org
Benzimidazoles : Benzimidazoles are another class of heterocycles readily accessible from ortho-diamino benzene derivatives. rsc.org While this compound itself is not a direct precursor, its nitrile group can be reduced or hydrolyzed and the amino group further elaborated to create the necessary functionality for benzimidazole (B57391) synthesis. symbiosisonlinepublishing.comresearchgate.net The synthesis of 2-aminobenzimidazoles, for example, often involves the cyclodesulfurization of a thiourea (B124793) precursor. symbiosisonlinepublishing.com These 2-aminobenzimidazole (B67599) cores are found in numerous biologically active molecules. researchgate.net
Triazines : The amino group of 2-aminobenzonitriles can react with reagents containing a nitrogen-nitrogen or nitrogen-carbon-nitrogen backbone to form triazine rings. For instance, reactions with azomethines can lead to the formation of triazino[1,2-a]benzimidazoles, demonstrating the versatility of the aminobenzonitrile scaffold in constructing more complex fused heterocyclic systems. researchgate.net
While specific examples detailing the use of this compound in macrocycle synthesis are not extensively documented, the fundamental reactivity of the aminobenzonitrile core suggests its potential in this area. The amino and nitrile groups can serve as reactive handles for connection to linker units, which can then be cyclized to form large macrocyclic structures. The rigidity of the benzene ring and the specific stereoelectronic influence of the trifluoromethoxy group could be exploited to control the conformation and binding properties of the resulting macrocycles.
Fluorinated benzonitriles are valuable monomers and building blocks in material science due to the unique properties conferred by the fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics. The nitrile group can undergo polymerization or be incorporated into polymer backbones. The amino group in this compound provides an additional site for polymerization, for example, through the formation of polyamides or polyimides. The presence of the trifluoromethoxy group is expected to enhance the polymer's properties, potentially leading to materials with low dielectric constants, high thermal stability, and hydrophobicity, which are desirable for applications in electronics and high-performance coatings.
Intermediate in Pharmaceutical and Agrochemical Development
The structural motifs derived from this compound are found in a variety of biologically active molecules. The compound serves as a key intermediate for introducing a trifluoromethoxy-substituted aminophenyl group into drug candidates, a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.
The trifluoromethoxy group is a bioisostere of other functional groups and can significantly modulate the pharmacological properties of a molecule. The this compound scaffold can be elaborated into a variety of pharmacologically active agents. For example, the amino group can be acylated or alkylated, and the nitrile group can be hydrolyzed, reduced, or converted to other functional groups to generate a library of compounds for screening against various biological targets.
While not always a direct precursor in the most common synthetic routes, this compound or closely related structures are key for synthesizing analogs of several important drugs. The trifluoromethoxy group is a key feature in many modern pharmaceuticals.
Riluzole (B1680632) Analogs : Riluzole is a benzothiazole (B30560) derivative used in the treatment of amyotrophic lateral sclerosis. hud.ac.uk The synthesis of riluzole and its analogs often involves precursors containing a trifluoromethoxy-substituted aniline (B41778) ring. nih.govacs.orgresearchgate.netnih.gov For instance, 6-trifluoromethoxy-2-benzothiazolamines show potent anticonvulsant activity. nih.govacs.org The development of new riluzole analogs with modified amino groups is an active area of research to improve efficacy. nih.gov
Enzalutamide and Bicalutamide (B1683754) Analogs : Enzalutamide and bicalutamide are non-steroidal antiandrogen drugs used in the treatment of prostate cancer. nih.govrhhz.net The synthesis of analogs of these drugs often involves fluorinated anilines. nih.govnih.govacs.orgpitt.eduresearchgate.netnih.govresearchgate.net The introduction of perfluorinated groups is a strategy to improve efficacy and stability. nih.gov While the exact substitution pattern may vary, the use of fluorinated aminobenzonitriles as starting materials is a common approach in the synthesis of these types of compounds.
Selinexor (B610770) Analogs : Selinexor is a selective inhibitor of nuclear export (SINE) used in cancer therapy. researchgate.netmdpi.comnih.gov The core structure of selinexor and its analogs features substituted phenyl rings. mdpi.com The development of new SINE compounds is an ongoing area of research. mdpi.com
Berotralstat (B606040) Analogs : Berotralstat is an oral plasma kallikrein inhibitor for the prevention of hereditary angioedema attacks. nih.gov Its complex structure includes a substituted phenyl ring. newdrugapprovals.org The synthesis of berotralstat and its solid-state forms is a multi-step process. researchgate.netgoogle.com
Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the use of This compound in the development of modulators for biological targets such as androgen receptors, nor in the specialized applications of radiotracer or organocatalyst development.
Therefore, it is not possible to generate the requested article focusing solely on the specified topics for "this compound" without resorting to speculation, which would compromise the scientific accuracy and integrity of the content.
Computational and Theoretical Investigations of 2 Amino 3 Trifluoromethoxy Benzonitrile
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the molecular structure, properties, and reactivity of chemical compounds. For a molecule like 2-Amino-3-(trifluoromethoxy)benzonitrile, these methods, particularly Density Functional Theory (DFT), would be employed to build a comprehensive understanding of its behavior at the atomic and electronic levels.
Frontier Molecular Orbitals (HOMO/LUMO): The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
A theoretical study on this compound would involve calculating the energies of its HOMO and LUMO. A large HOMO-LUMO gap would suggest high stability and low reactivity, whereas a small gap would indicate a molecule that is more prone to chemical reactions. The spatial distribution of these orbitals would also be analyzed. For this molecule, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO would likely be distributed over the electron-withdrawing nitrile and trifluoromethoxy groups. This distribution helps in predicting how the molecule interacts with other reagents.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, mapping electron-rich and electron-poor regions. researchgate.net It is invaluable for predicting how a molecule will interact with electrophiles and nucleophiles. In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the nitrile group and the oxygen atom of the trifluoromethoxy group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack.
Illustrative Data for Frontier Molecular Orbitals This table presents hypothetical, yet typical, energy values for a molecule like this compound, calculated using a DFT method such as B3LYP/6-311G(d,p), for illustrative purposes.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO, indicates chemical stability |
Natural Population Analysis (NPA): NPA is a method used to calculate the distribution of electron density among the atoms in a molecule, assigning atomic charges. faccts.de Unlike other methods, NPA charges are less dependent on the basis set used in the calculation. An NPA study of this compound would reveal the partial charges on each atom. It is expected that the highly electronegative fluorine, oxygen, and nitrogen atoms would carry negative charges, while the carbon atoms attached to them and the hydrogen atoms would be positively charged. This charge distribution influences the molecule's dipole moment and intermolecular interactions.
Illustrative NBO Interaction Data This table shows potential donor-acceptor interactions and their stabilization energies (E(2)) for this compound, as would be determined by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C)ring | ~15-25 | π-conjugation |
| LP (2) O | σ* (C-F) | ~2-5 | Hyperconjugation |
| π (C-C)ring | π* (C≡N) | ~5-10 | Resonance |
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions are a key component of this theory, used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
For this compound, calculating the Fukui functions would pinpoint specific atoms that are most likely to participate in chemical reactions.
The site for nucleophilic attack is identified by the largest value of the Fukui function f+(r), which corresponds to the atom most likely to accept an electron. This is often associated with the LUMO distribution.
The site for electrophilic attack corresponds to the largest value of f-(r), indicating the atom most likely to donate an electron, which is related to the HOMO distribution.
The site for radical attack is predicted by f0(r).
The three-dimensional structure of a molecule, including the orientation of its substituent groups, can significantly impact its properties. Conformational analysis of this compound would involve studying the rotation around the C-O bond of the trifluoromethoxy group and the C-N bond of the amino group. By calculating the potential energy surface as a function of the relevant dihedral angles, the most stable conformer (the structure with the lowest energy) can be identified. The energy differences between various conformers and the rotational barriers between them provide insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.
Spectroscopic Property Predictions through Computational Methods
Computational methods are essential for interpreting and predicting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups and elucidating molecular structure. nii.ac.jp Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy.
A computational study on this compound would involve optimizing its geometry and then calculating the harmonic vibrational frequencies. mdpi.com These calculated frequencies, often scaled by an empirical factor to better match experimental data, can be used to assign the peaks in the experimental IR and Raman spectra. researchgate.net This analysis would identify the characteristic vibrational modes of the molecule, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile group, the C-F and C-O stretching of the trifluoromethoxy group, and the various vibrations of the benzene (B151609) ring. researchgate.net
Illustrative Calculated Vibrational Frequencies This table provides representative calculated (scaled) and expected experimental vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Calculated Frequency (cm-1) | Expected Experimental Range (cm-1) |
| N-H Asymmetric Stretch | ~3500 | 3450-3550 |
| N-H Symmetric Stretch | ~3400 | 3350-3450 |
| C≡N Stretch | ~2230 | 2220-2260 |
| C-O-C Asymmetric Stretch | ~1250 | 1200-1300 |
| C-F Stretch | ~1100-1200 | 1050-1250 |
| Aromatic C=C Stretch | ~1450-1600 | 1400-1620 |
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the interpretation of experimental spectra and confirming structural assignments.
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound can be performed using various DFT functionals and basis sets. A common approach involves geometry optimization of the molecule followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. DFT calculations using the B3LYP hybrid functional with a basis set like 6-311G(d,p) are frequently employed for this purpose. nih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental values by referencing them against a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and a fluorine standard for ¹⁹F.
The accuracy of these predictions is influenced by several factors, including the choice of the functional, the basis set, and the treatment of solvent effects. nih.gov For fluorine-containing compounds, the sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it a valuable probe for computational analysis. nih.gov Machine learning models are also emerging as a powerful tool for predicting NMR chemical shifts, sometimes achieving high accuracy even with limited datasets. nih.gov
Table 1: Representative Theoretical NMR Chemical Shift Prediction Parameters
| Parameter | Typical Method/Value | Purpose |
|---|---|---|
| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure and magnetic shielding tensors. |
| Functional | B3LYP | A hybrid functional that balances accuracy and computational cost. |
| Basis Set | 6-311G(d,p) | Describes the atomic orbitals used in the calculation. |
| NMR Calculation Method | Gauge-Including Atomic Orbital (GIAO) | A common and reliable method for predicting isotropic chemical shifts. |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the molecule's properties. |
UV-Visible Electronic Transition Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Theoretical analysis, typically using Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption wavelengths (λmax), oscillator strengths (f), and nature of these transitions. sphinxsai.com
For this compound, TD-DFT calculations can elucidate the transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sphinxsai.com These calculations are often performed on the optimized ground-state geometry of the molecule. The predicted spectrum is influenced by the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM).
Studies on similar benzonitrile (B105546) derivatives show that substitutions on the benzene ring significantly affect the electronic absorption spectra. researchgate.netnist.gov The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing trifluoromethoxy group (-OCF₃) is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzonitrile, likely due to intramolecular charge transfer (ICT) character in the electronic transitions. sphinxsai.com
Table 2: Illustrative TD-DFT Output for a Substituted Benzonitrile
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 310 | 0.152 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 275 | 0.089 | HOMO-1 → LUMO (π → π*) |
| S₀ → S₃ | 240 | 0.231 | HOMO → LUMO+1 (π → π*) |
Note: This data is illustrative for a substituted benzonitrile and not specific to this compound.
Computational Studies in Structure-Activity Relationship (SAR) and Drug Design
The structural features of this compound, including its aromatic ring, nitrile group, and trifluoromethoxy substituent, make it an interesting scaffold for medicinal chemistry and drug design. Computational methods are essential for exploring its potential as a bioactive agent.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.comsemanticscholar.org This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target to identify potential inhibitors. mdpi.com For this compound, docking studies could be performed against various protein targets, such as kinases or other enzymes implicated in disease, to predict its binding affinity and mode. mdpi.com The results are often expressed as a binding energy or docking score, with lower values typically indicating a more favorable interaction. researchgate.netnih.gov
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-protein complex. stanford.edu MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. stanford.edu This information is vital for understanding the structure-activity relationship and for rationally designing more potent and selective derivatives.
Table 3: Key Parameters in Molecular Docking and Dynamics Simulations
| Technique | Key Parameters | Information Gained |
|---|---|---|
| Molecular Docking | Binding Energy (kcal/mol), Inhibition Constant (Ki), Interacting Residues | Binding affinity, binding pose, key interactions (H-bonds, hydrophobic, etc.). |
| Molecular Dynamics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg) | Stability of the ligand-protein complex, flexibility of protein regions, conformational changes. |
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit the binding site of a specific biological target. researchgate.net The benzonitrile scaffold present in this compound can serve as a starting point or a building block in such design strategies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional ¹H and ¹³C NMR are fundamental for confirming the core structure of this compound. The expected chemical shifts are influenced by the electronic effects of the substituents on the benzene ring: the electron-donating amino (-NH₂) group and the electron-withdrawing trifluoromethoxy (-OCF₃) and nitrile (-CN) groups.
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A broad singlet corresponding to the two protons of the amino group would also be present. The substitution pattern dictates the splitting pattern of the aromatic protons, which would appear as a complex multiplet system due to their coupling with each other.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It is expected to show eight distinct signals: six for the aromatic carbons, one for the nitrile carbon, and one for the trifluoromethoxy carbon. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic CH (H4) | ~7.2-7.4 | Doublet of doublets (dd) | Coupled to H5 and H6. |
| Aromatic CH (H5) | ~6.8-7.0 | Triplet (t) or dd | Coupled to H4 and H6. |
| Aromatic CH (H6) | ~6.9-7.1 | Doublet of doublets (dd) | Coupled to H4 and H5. |
| NH ₂ | ~4.0-5.5 | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration. |
| C -NH₂ (C2) | ~145-150 | Singlet (s) | |
| C -OCF₃ (C3) | ~138-142 | Quartet (q) | Coupled to ¹⁹F. |
| C -CN (C1) | ~95-100 | Singlet (s) | |
| C N | ~115-120 | Singlet (s) | |
| Aromatic C H | ~110-130 | Singlet (s) | Three distinct signals expected. |
| OC F₃ | ~120-122 | Quartet (q, ¹JCF ≈ 257 Hz) | Large one-bond coupling with fluorine. |
To unambiguously assign the proton and carbon signals and confirm the precise connectivity of the atoms, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H4, H5, and H6), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). The HSQC spectrum would show cross-peaks linking each aromatic proton signal to its corresponding aromatic carbon signal, allowing for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This experiment provides the final pieces of the structural puzzle by establishing connectivity across quaternary (non-protonated) carbons. Key expected correlations would include those from the amino protons to carbons C2 and C1, and from the aromatic protons to the nitrile carbon (C-CN) and the carbon bearing the trifluoromethoxy group (C-OCF₃).
Fluorine-19 NMR is highly specific for characterizing fluorine-containing compounds. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique provides clear and simple spectra. For this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this singlet provides confirmation of the trifluoromethoxy group's electronic environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₈H₅F₃N₂O), HRMS would be used to verify its exact mass, distinguishing it from any other compounds with the same nominal mass.
Interactive Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
| C₈H₅F₃N₂O | [M]⁺ | 202.03540 |
| C₈H₅F₃N₂O | [M+H]⁺ | 203.04268 |
| C₈H₅F₃N₂O | [M+Na]⁺ | 225.02462 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and identifying volatile impurities.
In a GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated compound exits the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time (the time it takes for a compound to pass through the column) and the unique mass spectrum are used to identify each component of the mixture. This method can effectively detect and identify residual solvents, starting materials, or by-products from the synthesis of this compound, thus providing a comprehensive purity profile. The electron ionization (EI) mass spectrum would serve as a fingerprint, with characteristic fragments helping to confirm the structure of the main compound and identify any impurities.
Advanced Analytical and Spectroscopic Characterization of this compound
The comprehensive characterization of a novel chemical entity is fundamental to understanding its physicochemical properties and ensuring its purity. For this compound, a multifaceted analytical approach employing various spectroscopic and chromatographic techniques is essential. This article details the advanced analytical methodologies used to elucidate the structure, purity, and solid-state conformation of this complex aromatic compound.
Future Perspectives and Emerging Research Avenues for 2 Amino 3 Trifluoromethoxy Benzonitrile
Development of Next-Generation Synthetic Methodologies
The future development of synthetic methodologies for 2-amino-3-(trifluoromethoxy)benzonitrile is likely to focus on improving efficiency, sustainability, and access to a wider range of derivatives. Current synthetic routes may rely on multi-step processes that can be time-consuming and generate significant waste. Next-generation approaches could include:
Continuous Flow Synthesis: The use of microreactor technology could enable the rapid and safe synthesis of this compound and its derivatives with precise control over reaction parameters, leading to higher yields and purity.
Biocatalysis: The application of enzymes, such as nitrile hydratases, could offer a green and highly selective method for the synthesis or modification of the nitrile group under mild conditions.
Photoredox Catalysis: Visible-light-mediated reactions could provide novel pathways for the functionalization of the aromatic ring or the amino group, allowing for the introduction of new functionalities that are difficult to achieve with traditional methods.
These advanced synthetic methods would not only streamline the production of this compound but also facilitate the creation of a library of related compounds for further investigation.
Integration of this compound into Chemical Biology Probes
The development of fluorescent probes is crucial for understanding complex biological systems. The benzonitrile (B105546) scaffold of this compound could be a valuable starting point for the design of novel chemical biology probes. The amino group can be readily modified to incorporate a fluorophore, while the trifluoromethoxy group can enhance the photophysical properties and cellular permeability of the probe.
Future research could focus on designing probes where the fluorescence is "turned on" or "turned off" in the presence of a specific analyte or enzymatic activity. For example, the nitrile group could act as a recognition site for certain enzymes, and its conversion could trigger a change in fluorescence. The development of such probes would be highly beneficial for real-time imaging of biological processes in living cells.
Exploration of Bio-conjugation and Prodrug Strategies
The primary amino group of this compound makes it an ideal candidate for bio-conjugation and the development of prodrugs.
Bio-conjugation: This compound could be covalently linked to biomolecules such as proteins, peptides, or nucleic acids to impart new functions. For instance, conjugation to a targeting ligand could enable the specific delivery of a therapeutic agent to cancer cells. The stability of the resulting conjugate would be a key area of investigation.
Prodrug Strategies: The amino group can be masked with a promoiety that is cleaved by specific enzymes in the target tissue, releasing the active drug molecule. This approach can improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability, while reducing off-target toxicity.
Advanced Applications in Material Science and Optoelectronic Devices
The unique electronic properties conferred by the trifluoromethoxy and nitrile groups make this compound an intriguing building block for novel organic materials.
Organic Light-Emitting Diodes (OLEDs): The benzonitrile core could be incorporated into larger conjugated systems to create materials with tunable emission properties for use in OLED displays and lighting. The trifluoromethoxy group can influence the electron-transporting capabilities of the material.
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in OPV devices, derivatives of this compound could contribute to efficient charge separation and transport, which are critical for solar energy conversion.
Sensors: The nitrile group can coordinate with metal ions, suggesting the potential for developing chemosensors where binding of a specific metal leads to a detectable optical or electronic signal.
Research in this area would involve the synthesis and characterization of polymers and small molecules derived from this compound and the evaluation of their performance in electronic devices.
Interdisciplinary Research Combining Synthetic Chemistry with Computational and Biological Sciences
A holistic understanding of the potential of this compound will require a multidisciplinary approach.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and spectral characteristics of this compound and its derivatives. This can guide the rational design of new molecules for specific applications and provide insights into reaction mechanisms.
Biological Evaluation: In vitro and in vivo studies will be essential to assess the biological activity, toxicity, and pharmacokinetic profiles of new compounds derived from this compound. This will be crucial for the development of new therapeutic agents and chemical probes.
The synergy between synthetic chemists, computational chemists, and biologists will be paramount in unlocking the full potential of this versatile chemical scaffold.
Data Tables
Table 1: Hypothetical Photophysical Properties of a Fluorescent Probe Derived from this compound
| Property | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 520 nm |
| Quantum Yield (Φ) | 0.65 |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ |
| Cellular Localization | Mitochondria |
This table presents hypothetical data for a potential fluorescent probe to illustrate the type of information that would be generated in future research.
Table 2: Potential Prodrug Candidates and Their Target Enzymes
| Prodrug Candidate | Target Enzyme | Potential Therapeutic Area |
| Carbamate Derivative | Carboxylesterases | Oncology |
| Amino Acid Conjugate | Peptidases | Antiviral |
| Phosphate Derivative | Alkaline Phosphatases | Anti-inflammatory |
This table outlines potential prodrug strategies that could be explored for derivatives of this compound.
Q & A
Q. What are the challenges in scaling up synthesis while maintaining purity >98%?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
